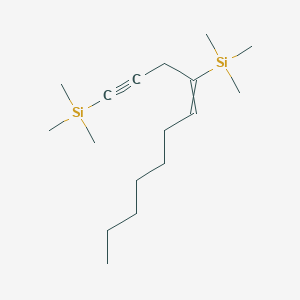
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to an undec-4-en-1-yne backbone. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, hydrophobicity, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) typically involves the coupling of trimethylsilyl-protected intermediates with an appropriate alkyne precursor. Common reagents used in the synthesis include trimethylsilyl chloride, alkyne derivatives, and catalysts such as palladium or copper complexes. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: Conversion of the alkyne group to a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group to form an alkane using catalysts such as palladium on carbon.
Substitution: Replacement of trimethylsilyl groups with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF), acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Exploration of its properties for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and hydrophobicity, while the alkyne group can participate in various chemical reactions. The pathways involved may include covalent bonding with target molecules, leading to changes in their chemical properties and biological activities.
相似化合物的比较
Similar Compounds
(Trimethylsilyl)acetylene: A simpler organosilicon compound with similar reactivity.
(Trimethylsilyl)ethyne: Another alkyne derivative with trimethylsilyl protection.
(Trimethylsilyl)butadiene: A diene compound with trimethylsilyl groups.
Uniqueness
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is unique due to its longer carbon chain and the presence of both alkyne and alkene functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler organosilicon compounds.
属性
CAS 编号 |
834897-84-6 |
|---|---|
分子式 |
C17H34Si2 |
分子量 |
294.6 g/mol |
IUPAC 名称 |
trimethyl(1-trimethylsilylundec-4-en-1-yn-4-yl)silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-12-14-17(19(5,6)7)15-13-16-18(2,3)4/h14H,8-12,15H2,1-7H3 |
InChI 键 |
BFFQTOJGFYQNFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=C(CC#C[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


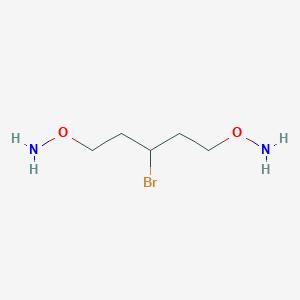

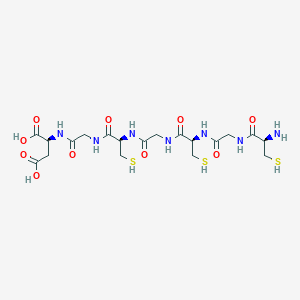
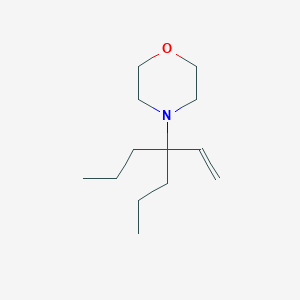
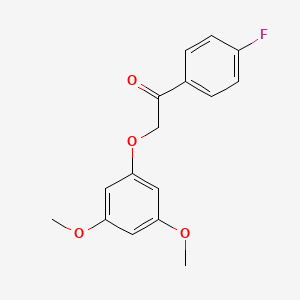
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
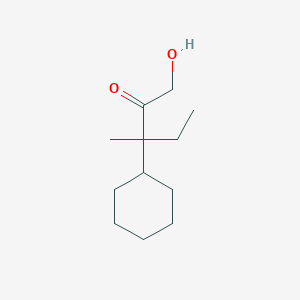

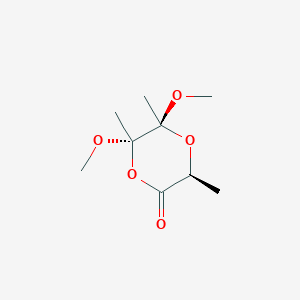
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

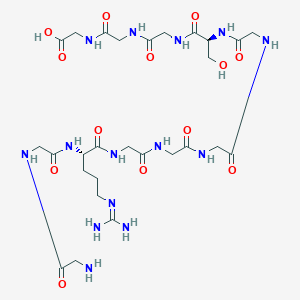
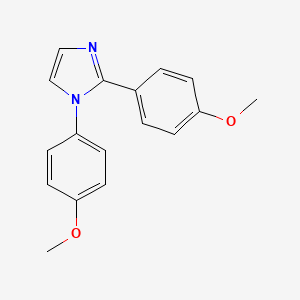
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
